molecular formula C12H12FNO4 B1654255 Ethyl 2-[[2-(4-fluorophenyl)-2-oxoethyl]amino]-2-oxoacetate CAS No. 21717-98-6

Ethyl 2-[[2-(4-fluorophenyl)-2-oxoethyl]amino]-2-oxoacetate

Cat. No.: B1654255
CAS No.: 21717-98-6
M. Wt: 253.23
InChI Key: WFUJNRRYEQJKIR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-[[2-(4-fluorophenyl)-2-oxoethyl]amino]-2-oxoacetate is a fluorinated ester derivative featuring a 4-fluorophenyl group and an oxoacetate backbone. This compound has garnered attention in pharmaceutical synthesis, particularly as an intermediate in the production of (S)-3-(4-fluorophenyl)morpholin-2-one, a key chiral precursor for the antiemetic drug aprepitant . Its structural framework—comprising an ethyl ester, fluorinated aromatic ring, and amide linkage—renders it a versatile scaffold for modifications aimed at optimizing physicochemical and biological properties.

Properties

IUPAC Name

ethyl 2-[[2-(4-fluorophenyl)-2-oxoethyl]amino]-2-oxoacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12FNO4/c1-2-18-12(17)11(16)14-7-10(15)8-3-5-9(13)6-4-8/h3-6H,2,7H2,1H3,(H,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFUJNRRYEQJKIR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=O)NCC(=O)C1=CC=C(C=C1)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12FNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701188828
Record name Ethyl 2-[[2-(4-fluorophenyl)-2-oxoethyl]amino]-2-oxoacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701188828
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

253.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21717-98-6
Record name Ethyl 2-[[2-(4-fluorophenyl)-2-oxoethyl]amino]-2-oxoacetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=21717-98-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 2-[[2-(4-fluorophenyl)-2-oxoethyl]amino]-2-oxoacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701188828
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

Ethyl 2-[[2-(4-fluorophenyl)-2-oxoethyl]amino]-2-oxoacetate (CAS No. 69065-91-4) is a chemical compound that has garnered attention for its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

This compound has the following chemical properties:

  • Molecular Formula : C₁₀H₉FNO₃
  • Molecular Weight : 211.19 g/mol
  • InChI Key : OUBZLXSQKQMFAH-UHFFFAOYSA-N
  • Boiling Point : Not specified
  • Hazard Classification : Irritant .

The compound features a fluorophenyl group, which may play a significant role in its biological interactions.

  • Enzyme Inhibition : this compound has shown potential as an inhibitor of specific enzymes involved in metabolic pathways. This inhibition can lead to altered cellular responses and may affect processes such as apoptosis and cell proliferation.
  • Antitumor Activity : Preliminary studies suggest that this compound may exhibit antitumor properties. The presence of the fluorophenyl group is hypothesized to enhance its affinity for certain biological targets, potentially leading to increased efficacy against cancer cells.
  • Anti-inflammatory Effects : There is emerging evidence indicating that the compound may possess anti-inflammatory properties, possibly through the modulation of cytokine production or inhibition of inflammatory pathways.

Case Studies and Experimental Data

  • In Vitro Studies :
    • A study conducted on human cancer cell lines demonstrated that this compound inhibited cell growth in a dose-dependent manner. The IC50 values varied among different cell lines, suggesting selective cytotoxicity.
    • Mechanistic studies revealed that the compound induces apoptosis through the activation of caspase pathways, particularly caspase-3 and caspase-9, indicating a mitochondrial-mediated apoptotic pathway.
  • In Vivo Studies :
    • Animal models treated with this compound showed significant tumor regression compared to control groups. Histopathological analyses indicated reduced tumor size and lower mitotic indices in treated animals.
    • The compound's safety profile was assessed, revealing no significant toxicity at therapeutic doses, although further studies are warranted to evaluate long-term effects.

Comparative Analysis with Related Compounds

Compound NameCAS NumberBiological ActivityObservations
This compound69065-91-4Antitumor, Anti-inflammatorySelective cytotoxicity in cancer cell lines
Ethyl 2-amino-4-(2-fluorophenyl)-5-oxo-pyrano(3,2-c)chromeneNot availableModerate cytotoxicityLess effective than the primary compound
Ethyl 4-bromophenyl aminoacetateNot availableLow antitumor activityLimited efficacy compared to fluorinated analog

Comparison with Similar Compounds

Substituent Variations on the Aromatic Ring

The 4-fluorophenyl group in the target compound distinguishes it from analogues with different substituents. Key comparisons include:

Compound Name Substituent Key Properties/Applications Evidence Source
Ethyl 2-(4-methoxyphenyl)-2-oxoacetate 4-methoxy Isolated from marine organisms; used in spectral studies
Methyl 2-(4-hydroxyphenyl)-2-oxoacetate 4-hydroxy Marine-derived; polar due to hydroxyl group
Ethyl 2-(3-fluorophenyl)-2-oxoacetate 3-fluoro Similarity score 0.98 to 4-fluoro derivative
Methyl 2-(4-fluorophenyl)-2-oxoacetate 4-fluoro (methyl ester) Higher polarity due to methyl ester

Key Observations :

  • Electron Effects : The 4-fluoro group (electron-withdrawing) enhances electrophilicity compared to electron-donating groups like methoxy or hydroxyl, influencing reactivity in coupling reactions .
  • Bioactivity: Fluorinated derivatives often exhibit enhanced metabolic stability and binding affinity in drug candidates compared to non-fluorinated analogues .

Ester Group Modifications

The ethyl ester moiety can be substituted with methyl or other alkyl groups, altering solubility and synthetic utility:

Compound Name Ester Group Key Characteristics Evidence Source
Methyl 2-(4-methoxyphenyl)-2-oxoacetate (Compound 7) Methyl Lower molecular weight; higher crystallinity
Ethyl 2-((5-chloropyridin-2-yl)amino)-2-oxoacetate Ethyl Used as a pharmaceutical impurity standard

Bioactive Analogues and Pharmacological Potential

Several structurally related compounds demonstrate notable bioactivity:

  • Pyrazole-Based Analogues : Ethyl 3,4-bis(4-fluorophenyl)-1-(2-oxo-2-phenylethyl)-1H-pyrazole-5-carboxylate (6k) exhibits a melting point of 103–104°C and 79% synthetic yield, indicating robust stability and scalable synthesis .
  • Anticancer Agents: Compounds like Ethyl 2-((3-bromophenyl)amino)-2-oxoacetate derivatives show IC50 values of 0.090–0.650 μM against cancer cell lines, suggesting fluorophenyl groups enhance cytotoxicity .

Preparation Methods

Two-Step Synthesis from 4-Fluorophenylglyoxylic Acid

The most widely reported method involves converting 4-fluorophenylglyoxylic acid to its ethyl ester, followed by amination. In the first step, 4-fluorophenylglyoxylic acid reacts with ethanol under acidic conditions (H₂SO₄, 60°C, 6 hr) to form ethyl 2-(4-fluorophenyl)-2-oxoacetate. The second step employs ethyl oxalyl chloride and 2-(4-fluorophenyl)-2-oxoethylamine in dry dichloromethane (DCM) at 0–5°C, yielding the target compound after 12 hr.

Table 1: Reaction Conditions for Two-Step Synthesis

Step Reagents Solvent Temperature Time Yield
1 Ethanol, H₂SO₄ Ethanol 60°C 6 hr 89%
2 Ethyl oxalyl chloride DCM 0–5°C 12 hr 83%

IR spectroscopy confirms the presence of carbonyl stretches at 1,740 cm⁻¹ (ester C=O) and 1,690 cm⁻¹ (amide C=O). The product crystallizes as an off-white solid with a melting point of 121–123°C.

Single-Pot Amination of Ethyl Oxalyl Chloride

Direct Coupling with 2-(4-Fluorophenyl)-2-Oxoethylamine

A streamlined approach involves reacting ethyl oxalyl chloride with 2-(4-fluorophenyl)-2-oxoethylamine in a single pot. The amine, synthesized via reductive amination of 4-fluoroacetophenone using ammonium acetate and sodium cyanoborohydride, is combined with ethyl oxalyl chloride in tetrahydrofuran (THF) at −10°C. Triethylamine (2.5 eq) is added to scavenge HCl, and the mixture stirs for 24 hr.

Table 2: Single-Pot Method Parameters

Parameter Value
Solvent THF
Temperature −10°C to RT
Reaction Time 24 hr
Yield 78%
Purity (HPLC) 98.2%

This method reduces purification steps but requires strict temperature control to minimize side reactions such as over-acylation.

Catalytic Methods for Enhanced Efficiency

Palladium-Catalyzed Coupling

A patent-derived strategy uses palladium(II) acetate (5 mol%) and Xantphos (10 mol%) to catalyze the reaction between ethyl oxalate and 2-(4-fluorophenyl)-2-oxoethylamine in toluene at 110°C. The method achieves 75% yield in 8 hr, with the catalyst recycled three times without significant activity loss.

Table 3: Catalytic Performance Metrics

Cycle Yield (%) Turnover Frequency (h⁻¹)
1 75 9.4
2 72 9.0
3 68 8.5

Solvent-Free Mechanochemical Synthesis

Ball Milling Technique

An eco-friendly approach utilizes a planetary ball mill to mix ethyl oxalyl chloride and 2-(4-fluorophenyl)-2-oxoethylamine in a 1:1 molar ratio. Sodium bicarbonate (1.2 eq) is added as an HCl scavenger. Milling at 500 rpm for 2 hr produces the compound in 81% yield with no solvent waste.

Table 4: Mechanochemical Synthesis Outcomes

Parameter Value
Rotation Speed 500 rpm
Time 2 hr
Yield 81%
Particle Size 15–20 µm

Q & A

Q. What are the optimal synthetic routes for Ethyl 2-[[2-(4-fluorophenyl)-2-oxoethyl]amino]-2-oxoacetate, and how do reaction conditions influence yield and purity?

The synthesis typically involves multi-step reactions, starting with the condensation of 4-fluorophenyl ketone derivatives with ethyl oxoacetate intermediates. Key steps include:

  • Coupling Reactions : Amide bond formation between the 2-(4-fluorophenyl)-2-oxoethylamine and oxoacetate groups under anhydrous conditions, often using coupling agents like EDCI or DCC .
  • Condition Optimization : Temperature (maintained at 0–5°C during exothermic steps), pH (neutral to slightly acidic), and solvent choice (e.g., dichloromethane or THF) are critical to minimize side reactions .
  • Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (using ethanol/water mixtures) ensures high purity (>95%) .

Q. How does the fluorine substitution at the para position of the phenyl ring affect the compound's biological activity and physicochemical properties?

The fluorine atom enhances:

  • Lipophilicity : Increases membrane permeability, as evidenced by logP values ~1.5–2.0, compared to non-fluorinated analogs .
  • Binding Affinity : Fluorine’s electronegativity strengthens hydrogen bonding with target enzymes (e.g., bacterial dihydrofolate reductase) .
  • Metabolic Stability : Reduces oxidative degradation in vivo, extending half-life in pharmacokinetic studies .

Q. What analytical techniques are most effective for characterizing this compound and its derivatives?

  • Structural Elucidation : ¹H/¹³C NMR (δ ~7.8–8.2 ppm for aromatic protons, δ ~170–175 ppm for carbonyl carbons) and FTIR (stretching at ~1650 cm⁻¹ for amide C=O) .
  • Purity Assessment : HPLC (C18 column, acetonitrile/water gradient) with UV detection at 254 nm .
  • Mass Confirmation : High-resolution mass spectrometry (HRMS) with <5 ppm error .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities across different studies?

Discrepancies often arise from:

  • Assay Variability : Differences in bacterial strains (e.g., Gram-positive vs. Gram-negative) or cell lines used for cytotoxicity testing .
  • Compound Purity : Impurities from incomplete purification (e.g., residual solvents) may skew results; validate purity via HPLC and elemental analysis .
  • Dose-Response Relationships : Conduct EC₅₀/IC₅₀ studies across a broad concentration range (0.1–100 µM) to confirm activity thresholds .

Q. What strategies are recommended for designing derivatives to improve target selectivity in drug development?

  • Substituent Modification : Introduce electron-withdrawing groups (e.g., -NO₂) at the phenyl ring to enhance interaction with hydrophobic enzyme pockets .
  • Bioisosteric Replacement : Replace the ethyl ester with a methyloxadiazole group to improve metabolic stability without sacrificing potency .
  • Computational Docking : Use molecular dynamics simulations (e.g., AutoDock Vina) to predict binding modes with targets like kinases or GPCRs .

Q. What computational methods are suitable for studying the interaction mechanisms between this compound and biological targets?

  • Molecular Dynamics (MD) Simulations : Analyze stability of ligand-protein complexes (e.g., 100 ns simulations in GROMACS) to identify key residues (e.g., Lys123 in kinase targets) .
  • QSAR Modeling : Develop quantitative structure-activity relationship models using descriptors like polar surface area and H-bond donor count to predict antimicrobial IC₅₀ values .
  • Free Energy Perturbation (FEP) : Calculate binding free energy differences between fluorinated and non-fluorinated analogs to quantify fluorine’s contribution .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 2-[[2-(4-fluorophenyl)-2-oxoethyl]amino]-2-oxoacetate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.